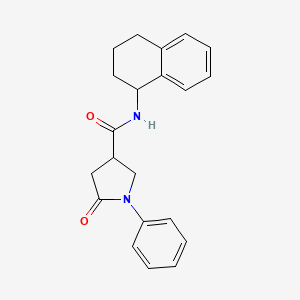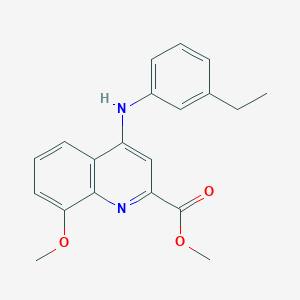
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide is an organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydronaphthalene moiety
Preparation Methods
The synthesis of 5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Phenyl-substituted compounds: These compounds have a phenyl group and are used in various chemical and biological applications.
Tetrahydronaphthalene derivatives:
This compound’s unique combination of structural elements makes it a valuable subject for research and development in multiple scientific fields.
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c24-20-13-16(14-23(20)17-9-2-1-3-10-17)21(25)22-19-12-6-8-15-7-4-5-11-18(15)19/h1-5,7,9-11,16,19H,6,8,12-14H2,(H,22,25) |
InChI Key |
NTAPDGNQYFXCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione](/img/structure/B11200841.png)
![9'-Chloro-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11200855.png)
![2-{3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11200861.png)
![methyl 4-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B11200866.png)
![Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B11200873.png)

![N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200891.png)
![N-(2-chlorophenyl)-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11200899.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B11200901.png)

![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11200910.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11200926.png)
![N-cyclohexyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200931.png)
